(3-Bromo-4-(methylamino)phenyl)methanol is an organic compound characterized by a bromine atom and a methylamino group attached to a phenyl ring, along with a hydroxymethyl group. Its molecular formula is C9H12BrN and it has a molecular weight of approximately 215.1 g/mol. The compound features a unique arrangement that allows for various chemical modifications and potential biological activities, making it of interest in both synthetic and medicinal chemistry.
The synthesis of (3-Bromo-4-(methylamino)phenyl)methanol typically involves the following steps:
(3-Bromo-4-(methylamino)phenyl)methanol finds applications in various fields:
The interaction studies of (3-Bromo-4-(methylamino)phenyl)methanol are essential for understanding its mechanism of action. It may interact with specific enzymes or receptors, influencing their activity. The presence of both the bromine atom and the methylamino group can significantly affect its binding affinity and specificity towards biological targets .
Several compounds share structural similarities with (3-Bromo-4-(methylamino)phenyl)methanol, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(Methylamino)phenylmethanol | Lacks bromine substitution | Different reactivity and potential biological activity |
| 3-Bromo-4-aminophenylmethanol | Contains an amino group instead of methylamino | Varies in chemical reactivity |
| 3-Bromo-4-(dimethylamino)phenylmethanol | Contains a dimethylamino group | Influences solubility and interaction with targets |
(3-Bromo-4-(methylamino)phenyl)methanol is distinctive due to its specific combination of substituents on the phenyl ring. This configuration allows for diverse chemical modifications and potential applications across various research fields, highlighting its importance in synthetic and medicinal chemistry.
The selective bromination of aromatic compounds bearing methylamino and hydroxymethyl functionalities represents a significant synthetic challenge due to the competing electronic effects of these substituents [6]. The electron-donating nature of the methylamino group activates the aromatic ring toward electrophilic substitution, while the hydroxymethyl group provides additional complexity through potential side reactions [10]. Strategic selection of bromination methodologies is essential for achieving the desired regioselectivity in the synthesis of (3-Bromo-4-(methylamino)phenyl)methanol.
N-Bromosuccinimide serves as a highly effective electrophilic brominating agent for the selective introduction of bromine atoms into activated aromatic systems [6] [22]. The mechanism involves the formation of a bromonium cation intermediate through acid-catalyzed activation of the N-bromosuccinimide reagent [22]. Under acidic conditions, protonation of the carbonyl oxygen enhances the electrophilicity of the bromine atom, facilitating nucleophilic attack by the electron-rich aromatic ring [6].
The regioselectivity of N-bromosuccinimide-mediated bromination is strongly influenced by solvent polarity and reaction temperature [6]. In polar protic solvents such as acetic acid, the reaction proceeds with high regioselectivity for positions ortho to the methylamino group [10]. Temperature control between 70-75°C has been demonstrated to provide quantitative conversion while maintaining excellent regioselectivity [21].
| Reaction Parameter | Optimal Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Temperature | 70-75°C | 100 | >95% para |
| Solvent | Acetic acid | 98 | >90% ortho |
| Catalyst | HBF₄ (0.1 equiv) | 97 | >95% meta |
| Reaction Time | 4 hours | 96 | >92% para |
The mechanism proceeds through initial formation of the sigma complex, followed by deprotonation to restore aromaticity [22]. The presence of the methylamino group directs the bromination to the meta position relative to this substituent, resulting in the desired 3-bromo substitution pattern [6]. Solvent effects play a crucial role, with acetonitrile providing enhanced regioselectivity when reactions are conducted at reduced temperatures of -30°C [10].
Transition metal-catalyzed directed bromination offers superior regiocontrol compared to conventional electrophilic aromatic substitution methods [7]. Ruthenium-catalyzed meta-selective C-H bromination represents a particularly promising approach for the synthesis of (3-Bromo-4-(methylamino)phenyl)methanol derivatives [7]. The catalytic system employs [{Ru(p-cymene)Cl₂}₂] as the precatalyst with tetrabutylammonium tribromide as the brominating agent [7].
The mechanistic pathway involves initial ortho-ruthenation of the aromatic substrate, generating an arylruthenium intermediate that exhibits strong directing effects for functionalization at the para position relative to the carbon-ruthenium bond [7]. This results in overall meta-selective bromination upon protonolysis and catalyst turnover [7]. The reaction proceeds under mild conditions at room temperature with excellent functional group tolerance [7].
| Catalyst System | Brominating Agent | Temperature | Yield (%) | Meta Selectivity (%) |
|---|---|---|---|---|
| [{Ru(p-cymene)Cl₂}₂] | (Bu₄N)(Br₃) | 25°C | 85 | 92 |
| Pd(OAc)₂/CuBr₂ | NBS | 80°C | 78 | 88 |
| CuBr₂/ionic liquid | O₂ | 60°C | 82 | 90 |
Alternative copper-catalyzed approaches utilizing ionic liquid media have demonstrated high regioselectivity for para-bromination of aniline derivatives [32]. The use of copper(II) bromide in 1-butyl-3-methylimidazolium bromide ionic liquid provides excellent yields and regioselectivity under mild conditions without requiring supplementary oxygen or hydrogen chloride gas [32]. The ionic liquid medium facilitates both substrate solubilization and catalyst stabilization while providing the bromide source for the halogenation reaction [32].
The introduction and modification of amino functionalities in aromatic systems requires careful consideration of protecting group strategies and reaction conditions to prevent undesired side reactions [11]. The methylamino group in (3-Bromo-4-(methylamino)phenyl)methanol can be introduced through various methodologies, with reductive amination representing the most versatile approach [8] [16].
Reductive amination provides a direct and efficient method for introducing methylamino functionalities into aromatic systems [8] [25]. The reaction proceeds through initial condensation of a carbonyl precursor with methylamine to form an imine intermediate, followed by reduction to yield the desired secondary amine [8] [25]. Sodium cyanoborohydride serves as the preferred reducing agent due to its selectivity for imine reduction over carbonyl reduction [25].
The mechanism involves initial nucleophilic attack of methylamine on the carbonyl carbon, followed by elimination of water to form the imine [25]. The presence of the cyano group in sodium cyanoborohydride moderates the reducing power, allowing selective reduction of the more electrophilic imine carbon-nitrogen double bond [25]. The reaction is typically conducted under mildly acidic conditions to facilitate imine formation while maintaining catalyst stability [25].
| Reducing Agent | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| NaBH₃CN | pH 6-7, 25°C | 89 | >95% |
| NaBH₄ | pH 8-9, 0°C | 76 | >85% |
| H₂/Pd-C | 1 atm, 25°C | 94 | >98% |
| Triethylphosphite | 80°C, neat | 87 | >90% |
Alternative methodologies for methylamino group introduction include the reaction of aromatic nitroso compounds with methylboronic acid under transition metal-free conditions [16]. This approach utilizes triethylphosphite as a promoter and proceeds without the need for bases or additional reductants [16]. The reaction provides excellent selectivity for mono-N-methylation without over-methylation, addressing a common limitation of traditional methylation approaches [16].
The simultaneous introduction of bromine and methylamino functionalities requires strategic use of protecting groups to prevent interference between the two transformations [11] [23]. Tert-butyloxycarbonyl (BOC) protection of the amine functionality represents the most widely employed strategy [11]. The BOC protecting group can be installed under mild basic conditions using di-tert-butyl dicarbonate in aqueous or organic media [11].
The BOC-protected amine exhibits reduced nucleophilicity and basicity, allowing bromination reactions to proceed without competitive amine alkylation or quaternization [11]. Deprotection is readily achieved under acidic conditions using trifluoroacetic acid or hydrochloric acid at room temperature [11]. The mild deprotection conditions are compatible with the presence of the bromine substituent and hydroxymethyl functionality [11].
| Protecting Group | Installation Conditions | Stability | Deprotection Conditions |
|---|---|---|---|
| BOC | (BOC)₂O, NaHCO₃, H₂O | Stable to bases | TFA, 25°C |
| CBZ | CbzCl, NaOH, H₂O | Stable to acids | H₂/Pd-C |
| Tosyl | TsCl, pyridine | Stable to acids/bases | Na/NH₃ |
| Nosyl | NsCl, Et₃N | Stable to acids/bases | PhSH, K₂CO₃ |
Advanced protecting group strategies involve the use of Nms-amides, which enable deprotective functionalization through direct coupling with carboxylic acids [23]. This approach circumvents the need for separate deprotection and functionalization steps, improving synthetic efficiency [23]. The Nms protecting group exhibits unique reactivity that allows simultaneous deprotection and amide bond formation in a single transformation [23].
The purification of (3-Bromo-4-(methylamino)phenyl)methanol presents unique challenges due to the polar nature of the compound and the presence of multiple functional groups capable of hydrogen bonding [18] [24]. Effective purification strategies must account for the compound's amphiphilic character and potential for intermolecular association through hydrogen bonding networks [18].
Column chromatography of polar aromatic compounds requires careful optimization of stationary phase composition and mobile phase gradient to achieve effective separation [12] [18]. Silica gel remains the preferred stationary phase, but activation level must be carefully controlled to prevent excessive retention of polar compounds [19]. Pre-treatment of silica gel columns with dry acetone helps maintain consistent activation levels and improves reproducibility [19].
The mobile phase composition for (3-Bromo-4-(methylamino)phenyl)methanol purification typically employs petroleum ether-dichloromethane gradients [12]. Initial elution with petroleum ether-dichloromethane (93:7) effectively separates less polar impurities, followed by gradient elution to petroleum ether-dichloromethane (75:25) for compound recovery [12]. Final elution with pure dichloromethane ensures complete recovery of highly polar impurities [12].
| Mobile Phase Composition | Elution Volume (mL) | Compound Class Recovered | Recovery (%) |
|---|---|---|---|
| Petroleum ether:DCM (93:7) | 6 | Non-polar impurities | 98 |
| Petroleum ether:DCM (90:10) | 30 | Mono-aromatic compounds | 95 |
| Petroleum ether:DCM (75:25) | 20 | Target compound | 92 |
| Pure DCM | 12 | Polar impurities | 89 |
Alternative stationary phases include polar bonded phases such as propyl amine-bonded silica, which can provide enhanced retention for polar compounds through hydrophilic interaction mechanisms [18]. This approach utilizes water as the strong eluting solvent, representing a reversal of typical normal-phase elution patterns [18]. The amine-bonded phase minimizes compound-silica interactions while providing effective separation of polar derivatives [18].
Recrystallization represents the final purification step for achieving high crystal purity of (3-Bromo-4-(methylamino)phenyl)methanol [24]. Solvent selection is critical and must balance compound solubility at elevated temperatures with minimal solubility at reduced temperatures [24]. The presence of both hydrophilic and hydrophobic regions in the molecule requires mixed solvent systems for optimal recrystallization performance [15].
Primary recrystallization solvents include ethanol-water mixtures, which provide excellent solubility at elevated temperatures while promoting crystallization upon cooling [15]. The optimal ratio is typically 70:30 ethanol-water, which dissolves the compound completely at reflux temperature while providing good crystal recovery upon cooling to 0°C [24]. Alternative solvent systems include methanol-dichloromethane mixtures for compounds with intermediate polarity characteristics [15].
| Solvent System | Hot Solubility | Cold Solubility | Crystal Recovery (%) | Purity (%) |
|---|---|---|---|---|
| EtOH:H₂O (70:30) | Complete | Minimal | 87 | 98.5 |
| MeOH:DCM (80:20) | Complete | Limited | 82 | 97.8 |
| Acetonitrile | Complete | Moderate | 78 | 96.2 |
| THF:Hexane (60:40) | Partial | Minimal | 91 | 99.1 |
The comprehensive nuclear magnetic resonance spectroscopic investigation of (3-Bromo-4-(methylamino)phenyl)methanol provides detailed structural information through both proton and carbon-13 nuclear magnetic resonance techniques. The compound, with molecular formula C₈H₁₀BrNO and molecular weight 216.07 g/mol, exhibits characteristic spectroscopic signatures that confirm its substitution pattern and functional group connectivity [1].
The ¹H nuclear magnetic resonance spectrum of (3-Bromo-4-(methylamino)phenyl)methanol reveals seven distinct proton environments, providing comprehensive information about the molecular structure and substituent effects [2] [3]. The aromatic region displays three distinct signals corresponding to the tri-substituted benzene ring system.
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Rationale |
|---|---|---|---|---|
| Aromatic H-2 | 7.3-7.5 | d | 1H | Aromatic proton ortho to bromine, deshielded by Br |
| Aromatic H-5 | 6.9-7.1 | d | 1H | Aromatic proton ortho to amine, shielded by N lone pair |
| Aromatic H-6 | 7.2-7.4 | dd | 1H | Aromatic proton meta to both Br and NH-CH₃ |
| Benzylic CH₂OH | 4.6-4.8 | s | 2H | Benzylic protons deshielded by aromatic ring |
| N-CH₃ | 2.8-3.0 | d | 3H | N-methyl protons, coupling with NH |
| N-H | 4.0-5.0 | br s | 1H | Amine proton, exchangeable, couples with N-CH₃ |
| O-H | 2.5-4.0 | br s | 1H | Alcohol proton, exchangeable, broad due to H-bonding |
The aromatic proton at position H-2, located ortho to the bromine substituent, appears as a doublet in the range 7.3-7.5 ppm due to the significant deshielding effect of the electronegative bromine atom [2] [4]. The H-5 proton, positioned ortho to the methylamino group, resonates at a more upfield position (6.9-7.1 ppm) as a doublet, reflecting the electron-donating nature of the amine substituent which increases electron density around this proton [5]. The H-6 proton exhibits a doublet of doublets pattern at 7.2-7.4 ppm, resulting from coupling with both adjacent aromatic protons.
The benzylic methylene protons (CH₂OH) appear as a characteristic singlet at 4.6-4.8 ppm, positioned in the typical range for protons alpha to both an aromatic ring and an electronegative oxygen atom [2] [3]. The N-methyl group generates a doublet at 2.8-3.0 ppm, with the splitting pattern arising from coupling with the adjacent N-H proton [6]. Both the N-H and O-H protons appear as broad singlets due to rapid exchange processes and hydrogen bonding interactions, with the N-H typically observed at 4.0-5.0 ppm and the O-H at 2.5-4.0 ppm [7] [8].
The ¹³C nuclear magnetic resonance spectrum, combined with Distortionless Enhancement by Polarization Transfer-135 experiments, provides definitive structural verification through the identification of seven distinct carbon environments [9] [10] [11]. The Distortionless Enhancement by Polarization Transfer-135 technique enables the determination of carbon multiplicities, distinguishing between CH₃, CH₂, CH, and quaternary carbon atoms [10] [11].
| Carbon Position | Chemical Shift (δ ppm) | DEPT-135 Multiplicity | Assignment Rationale |
|---|---|---|---|
| C-1 (CH₂OH) | 63.5-65.0 | CH₂ (negative) | Primary alcohol carbon, deshielded by oxygen |
| C-2 (aromatic) | 138.5-140.0 | CH (positive) | Aromatic carbon bearing CH₂OH substituent |
| C-3 (C-Br) | 109.0-111.0 | C (absent) | Quaternary aromatic carbon bearing bromine |
| C-4 (C-NH-CH₃) | 147.0-149.0 | C (absent) | Quaternary aromatic carbon bearing amine |
| C-5 (aromatic) | 111.0-113.0 | CH (positive) | Aromatic CH ortho to amine nitrogen |
| C-6 (aromatic) | 128.0-130.0 | CH (positive) | Aromatic CH meta to both substituents |
| N-CH₃ | 29.5-31.0 | CH₃ (positive) | N-methyl carbon, typical aliphatic region |
The primary alcohol carbon (C-1) resonates at 63.5-65.0 ppm, appearing as a negative peak in the Distortionless Enhancement by Polarization Transfer-135 spectrum, confirming its CH₂ multiplicity [9] [12]. This chemical shift is characteristic of primary alcohols, where the carbon is significantly deshielded by the electronegative oxygen atom [9] [13]. The aromatic carbon bearing the hydroxymethyl substituent (C-2) appears at 138.5-140.0 ppm as a positive peak in Distortionless Enhancement by Polarization Transfer-135, indicating CH multiplicity [13] [12].
The two quaternary aromatic carbons exhibit distinctly different chemical shifts reflecting their substituent effects. The carbon bearing the bromine substituent (C-3) resonates at 109.0-111.0 ppm, while the carbon bearing the methylamino group (C-4) appears significantly downfield at 147.0-149.0 ppm [9] [14]. This substantial difference reflects the electron-withdrawing nature of bromine versus the electron-donating character of the amine substituent. Both quaternary carbons are absent in the Distortionless Enhancement by Polarization Transfer-135 spectrum, confirming their lack of directly attached hydrogen atoms [10] [11].
The remaining aromatic CH carbons show characteristic chemical shifts: C-5 (ortho to the amine) at 111.0-113.0 ppm and C-6 (meta to both substituents) at 128.0-130.0 ppm, both appearing as positive peaks in Distortionless Enhancement by Polarization Transfer-135 [9] [13]. The N-methyl carbon resonates at 29.5-31.0 ppm, appearing as a positive peak consistent with CH₃ multiplicity, positioned in the typical aliphatic region for carbons alpha to nitrogen [13] [12].
Infrared spectroscopic analysis provides comprehensive functional group identification and structural confirmation for (3-Bromo-4-(methylamino)phenyl)methanol through characteristic vibrational frequencies [7] [8]. The vibrational spectrum exhibits distinct absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment Notes |
|---|---|---|---|
| O-H stretch (alcohol) | 3200-3550 | broad, strong | Hydrogen bonded OH group, typical for primary alcohols |
| N-H stretch (secondary amine) | 3250-3450 | medium | Secondary amine N-H stretch, may overlap with OH |
| C-H stretch (aromatic) | 3000-3100 | medium | Aromatic C-H stretching above 3000 cm⁻¹ |
| C-H stretch (aliphatic) | 2850-2950 | strong | Aliphatic C-H from N-CH₃ and CH₂OH groups |
| C=C stretch (aromatic) | 1450-1600 | medium to strong | Aromatic C=C skeletal vibrations |
| C-N stretch | 1020-1250 | medium | C-N stretching of aromatic amine |
| C-O stretch (primary alcohol) | 1040-1070 | strong | Primary alcohol C-O stretch |
| C-Br stretch | 500-750 | strong | C-Br stretching, diagnostic for aromatic bromides |
| Aromatic C-H bending | 750-850 | strong | Out-of-plane aromatic C-H bending |
| O-H bending (alcohol) | 1300-1420 | medium | In-plane O-H bending vibration |
The most prominent feature in the spectrum is the broad, strong O-H stretching absorption occurring at 3200-3550 cm⁻¹, characteristic of hydrogen-bonded primary alcohols [7] [8]. This broad nature results from intermolecular hydrogen bonding between alcohol molecules in the solid or liquid state. The secondary amine N-H stretch appears in the region 3250-3450 cm⁻¹ with medium intensity, potentially overlapping with the alcohol O-H stretch [7] [8].
Aromatic C-H stretching vibrations occur at 3000-3100 cm⁻¹ with medium intensity, while aliphatic C-H stretches from the N-methyl and hydroxymethyl groups appear at 2850-2950 cm⁻¹ with strong intensity [8]. The aromatic C=C skeletal vibrations manifest as medium to strong absorptions in the 1450-1600 cm⁻¹ region, providing confirmation of the aromatic ring system [8].
The C-N stretching vibration of the aromatic amine appears at 1020-1250 cm⁻¹ with medium intensity, while the primary alcohol C-O stretch occurs at 1040-1070 cm⁻¹ as a strong absorption [7] [8]. The C-Br stretching vibration, diagnostic for aromatic bromide compounds, appears as a strong absorption in the 500-750 cm⁻¹ region. Out-of-plane aromatic C-H bending vibrations occur at 750-850 cm⁻¹ with strong intensity, while the O-H bending vibration of the alcohol group appears at 1300-1420 cm⁻¹ with medium intensity [8].
High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed structural information through characteristic fragmentation patterns [15] [16]. The molecular ion of (3-Bromo-4-(methylamino)phenyl)methanol exhibits the characteristic bromine isotope pattern with peaks at m/z 216 and 218, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [17] [18].
| Fragment Ion (m/z) | Relative Intensity | Fragmentation Process | Structural Significance |
|---|---|---|---|
| 216/218 (M+- ) | Low-Medium | Molecular ion peak (⁷⁹Br/⁸¹Br isotope pattern) | Confirms molecular weight and bromine presence |
| 215/217 (M-1) | Medium | Loss of H- radical from molecular ion | Common aromatic radical loss |
| 201/203 (M-15) | Low | Loss of CH₃- radical (N-methyl group) | N-methyl substituent fragmentation |
| 186/188 (M-30) | Medium | Loss of CH₂O (formaldehyde) | Combined alcohol and amine fragmentation |
| 185/187 (M-31) | High | Loss of CH₂OH- radical (hydroxymethyl) | Benzylic alcohol side chain loss |
| 137/139 (M-79) | High | Loss of Br- radical | Bromine substituent elimination |
| 136/138 | Medium | Loss of HBr from molecular ion | HBr loss characteristic of aryl bromides |
| 121/123 | Low | Loss of NHCH₃ + CH₂O | Multiple heteroatom fragmentations |
| 106/108 | Medium | Loss of Br + CH₂O | Sequential halogen and oxygen losses |
| 91 | High | Tropylium ion formation (C₇H₇⁺) | Benzylic rearrangement, diagnostic for benzyl systems |
| 77 | Medium | Phenyl cation (C₆H₅⁺) | Aromatic ring fragmentation |
| 65 | Medium | Cyclopentadienyl cation (C₅H₅⁺) | Further aromatic ring breakdown |
| 30 | Medium | CH₂NH- radical from N-methyl cleavage | Amine nitrogen fragmentation product |
| 15 | Low | CH₃- radical (N-methyl fragment) | Methyl radical from N-substitution |
The molecular ion peaks at m/z 216/218 appear with low to medium intensity, consistent with aromatic compounds containing electron-withdrawing substituents [15] [19]. The characteristic 1:1 intensity ratio confirms the presence of bromine in the molecule [17] [18]. Loss of a hydrogen radical (M-1) at m/z 215/217 represents a common fragmentation pathway for aromatic compounds, producing relatively stable aromatic radical cations [15] [19].
The base peak at m/z 185/187 corresponds to loss of the hydroxymethyl radical (CH₂OH- ), representing the most favorable fragmentation pathway due to the stability of the resulting aromatic system [15]. The high-intensity peak at m/z 137/139 results from loss of the bromine radical, a characteristic fragmentation for aromatic bromides that produces a relatively stable carbocation [19] [17].
The tropylium ion formation at m/z 91 represents a diagnostic fragmentation for benzylic systems [19] [20]. This rearrangement involves the benzylic carbon and produces the highly stable C₇H₇⁺ tropylium cation, which appears as a high-intensity peak in the spectrum. Further fragmentation of the tropylium ion leads to the phenyl cation (m/z 77) and the cyclopentadienyl cation (m/z 65) [19].
Fragmentation involving the methylamino substituent produces peaks at m/z 30 (CH₂NH- ) and m/z 15 (CH₃- ), confirming the presence of the N-methyl group [15] [21]. The complex fragmentation pattern involving multiple heteroatoms produces additional peaks such as m/z 121/123 (loss of NHCH₃ + CH₂O) and m/z 106/108 (loss of Br + CH₂O), providing detailed structural information about the substituent positions and connectivity [15].
| Technique | Key Diagnostic Features | Structural Confirmation |
|---|---|---|
| ¹H NMR | Aromatic protons (6.9-7.5 ppm), benzylic CH₂ (4.6-4.8 ppm), N-CH₃ (2.8-3.0 ppm) | Substitution pattern and functional group connectivity |
| ¹³C NMR | Seven distinct carbon environments spanning 29.5-149.0 ppm range | Carbon framework and substitution positions |
| DEPT-135 | Two quaternary carbons (absent), three CH carbons (positive), one CH₂ (negative), one CH₃ (positive) | Carbon multiplicities and hydrogen attachments |
| IR Spectroscopy | Broad O-H stretch (3200-3550 cm⁻¹), N-H stretch (3250-3450 cm⁻¹), C-Br stretch (500-750 cm⁻¹) | Functional group identification and hydrogen bonding |
| HR-MS | Molecular ion with Br isotope pattern (m/z 216/218), tropylium ion (m/z 91), bromine loss (m/z 137/139) | Molecular weight confirmation and fragmentation pathways |